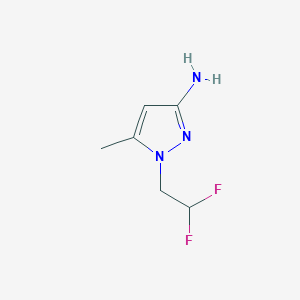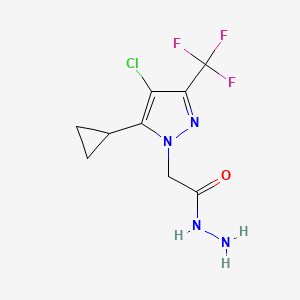
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-3-amine is a compound of significant interest in the field of medicinal chemistry. This compound features a pyrazole ring substituted with a difluoroethyl group and a methyl group, which imparts unique chemical and biological properties. The presence of fluorine atoms in the molecule enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development and other scientific applications.
Méthodes De Préparation
The synthesis of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine typically involves the introduction of the difluoroethyl group onto a pyrazole precursor. One common method includes the use of difluoromethylation reagents, which can transfer the difluoroethyl group to the desired position on the pyrazole ring. The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the process . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Its potential as a drug candidate is explored due to its stability and ability to interact with biological targets.
Mécanisme D'action
The mechanism by which 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine exerts its effects involves its interaction with molecular targets in biological systems. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-3-amine can be compared with other fluorinated pyrazole derivatives:
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but different substitution pattern.
1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-5-amine: Another isomer with a different position of the methyl group.
1-(2,2-Difluoroethyl)-5-ethyl-1H-pyrazol-3-amine: Substitution with an ethyl group instead of a methyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c1-4-2-6(9)10-11(4)3-5(7)8/h2,5H,3H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXBIIRIFIDKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3039215.png)



![2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine](/img/structure/B3039221.png)

![2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine](/img/structure/B3039224.png)





![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B3039235.png)

